N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O2/c1-25-10-12-27(13-11-25)19(18-4-3-9-26(18)2)15-24-21(29)20(28)23-14-16-5-7-17(22)8-6-16/h3-9,19H,10-15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDWRQPTNVMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorobenzyl Intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.
Pyrrole Derivative Synthesis: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Piperazine Derivative Formation: The piperazine moiety can be introduced by reacting the appropriate amine with a piperazine derivative.
Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the pyrrole and piperazine derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049403-75-9)
This compound (CAS 1049403-75-9) shares the ethanediamide backbone and 4-methylpiperazine-pyrrole moiety with the target molecule but differs in its aryl substituent. The 3-chloro-4-fluorophenyl group introduces enhanced electronegativity and steric bulk compared to the 4-chlorophenylmethyl group. Fluorine’s strong electron-withdrawing effect may reduce logP (lipophilicity) and improve solubility, while the additional chlorine at the 3-position could alter binding affinity in target interactions. This compound is commercially available for research, though its specific biological data remain undisclosed .
| Property | Target Compound | CAS 1049403-75-9 |
|---|---|---|
| Aryl Group | 4-chlorophenylmethyl | 3-chloro-4-fluorophenyl |
| Halogen Substituents | Cl (monosubstituted) | Cl, F (disubstituted) |
| Electron Effects | Moderately electron-withdrawing | Strongly electron-withdrawing |
| Hypothetical logP | Higher (due to methyl group) | Lower (fluorine reduces lipophilicity) |
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
Synthesized by Rashmin Khanam et al., this compound replaces the ethanediamide linker with an azetidinone (β-lactam) ring and incorporates a 4-phenylpiperazine group. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may increase reactivity but reduce metabolic stability.
| Property | Target Compound | Azetidinone Derivative |
|---|---|---|
| Linker | Ethanediamide | β-lactam (azetidinone) |
| Piperazine Substituent | 4-methylpiperazine | 4-phenylpiperazine |
| Aryl Features | Chlorophenyl (neutral lipophilicity) | Nitrophenyl (highly polar) |
| Therapeutic Implication | Kinase/Receptor modulation | Antibacterial (β-lactam activity) |
Hypothetical Analog: Piperazine-Pyrrole Derivatives
Replacing the 4-methylpiperazine in the target compound with bulkier groups (e.g., 4-benzylpiperazine) could enhance selectivity for serotonin or dopamine receptors, as seen in antipsychotic drug design. Conversely, substituting the 1-methylpyrrole with indole might improve binding to kinase ATP pockets due to indole’s larger aromatic surface.
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 477871-94-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₃H₁₁ClN₂O₂
- Molecular Weight : 262.69 g/mol
- CAS Number : 477871-94-6
- Storage Conditions : Ambient temperature
The biological activity of this compound has been attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
- Receptor Binding Affinity : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence both central nervous system activity and peripheral effects.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 0.46 µM depending on the specific derivative tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Study 1: Antitumor Efficacy
In a study conducted by Li et al., various derivatives of the compound were synthesized and screened for their antitumor efficacy. The most promising derivative exhibited an IC50 value of 0.03 µM against the NCI-H460 cell line, indicating potent antitumor activity .
Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibitory effects of the compound. It was found to significantly inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases, with an IC50 value indicating strong inhibitory action compared to standard drugs .
Q & A
Basic: What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires strict control of:
- Temperature : Maintain reaction-specific ranges (e.g., 25–80°C) to prevent side reactions or degradation .
- pH : Adjust to stabilize intermediates, particularly in amide bond formation .
- Inert Atmosphere : Use nitrogen/argon to protect oxygen- or moisture-sensitive steps, such as piperazine ring functionalization .
- Reaction Time : Monitor via TLC/HPLC to terminate reactions at peak yield .
- Purification : Employ gradient normal-phase chromatography (e.g., dichloromethane to ethyl acetate) or recrystallization to isolate high-purity product .
Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperazine methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₂₃H₂₉ClN₅O₂ at m/z 454.1978) .
- HPLC-PDA : Assesses purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Advanced: How can computational chemistry tools be integrated with experimental data to refine the molecular model of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding modes with neurological targets (e.g., dopamine receptors) and validate via mutagenesis assays .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to derive bond lengths/angles for X-ray crystallography validation .
- MD Simulations : Simulate solvation dynamics (e.g., in water/DMSO) to assess conformational stability over 100-ns trajectories .
- SAR Analysis : Cross-reference computational affinity predictions (in silico Ki values) with experimental IC₅₀ data from enzyme inhibition assays .
Advanced: What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems?
Methodological Answer:
- Orthogonal Assays : Compare results from cell-based (e.g., HEK293) and cell-free (e.g., radioligand binding) systems to isolate target-specific effects .
- Purity Reassessment : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required for IC₅₀ studies) .
- Buffer Optimization : Adjust assay conditions (pH, ionic strength) to mimic physiological environments, reducing false negatives .
- Control Compounds : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to validate assay reliability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound given its complex substituent arrangement?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with modifications to:
- Pharmacological Profiling : Screen analogs against panels of GPCRs/kinases to identify off-target effects .
- 3D-QSAR Modeling : Align compounds using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polarizability) with activity .
Basic: What are the key considerations in selecting purification techniques for this compound during multi-step synthesis?
Methodological Answer:
- Solvent Polarity : Use ethyl acetate for polar intermediates; switch to dichloromethane for non-polar final products .
- Chromatography : Optimize silica gel columns with stepwise gradients (e.g., 0–5% methanol in DCM) to separate diastereomers .
- Crystallization : Employ solvent pairs (e.g., ethanol/water) for high-yield recrystallization; monitor via DSC for polymorph control .
- Yield-Purity Tradeoff : Prioritize purity (>95%) over yield in early steps; reverse for non-critical intermediates .
Advanced: What experimental approaches are appropriate for elucidating the binding mode of this compound with putative neurological targets?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., 5-HT₆ receptor) at 1.8–2.2 Å resolution .
- SPR Spectroscopy : Measure binding kinetics (ka/kd) in real-time using Biacore systems .
- Fluorescence Polarization : Compete with fluorescent ligands (e.g., BODIPY-labeled antagonists) to calculate Ki values .
- Cryo-EM : Resolve binding conformations in lipid bilayer environments for membrane-bound targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
